![molecular formula C8H11NOS B3389524 2-(Methanesulfinylmethyl)aniline CAS No. 92643-47-5](/img/structure/B3389524.png)
2-(Methanesulfinylmethyl)aniline
Overview
Description
“2-(Methanesulfinylmethyl)aniline” is an organic compound with the CAS Number: 92643-47-5 . It has a molecular weight of 169.25 and is typically in the form of a powder . The IUPAC name for this compound is 2-[(methylsulfinyl)methyl]aniline .
Synthesis Analysis
The synthesis of anilines, in general, has been a topic of extensive research . Anilines are typically derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . A method known as the nitration-reduction pathway is commonly used for making anilines . In addition, cyclometalated ruthenium complexes have been found to allow the effective methylation of anilines with methanol to selectively give N-methylanilines .Molecular Structure Analysis
The molecular structure of “2-(Methanesulfinylmethyl)aniline” can be represented by the InChI Code: 1S/C8H11NOS/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis
The chemical reactions involving anilines are diverse and complex. Anilines are precursors to many industrial chemicals . They are often used in the synthesis of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .Physical And Chemical Properties Analysis
“2-(Methanesulfinylmethyl)aniline” has a melting point of 94-99°C . It is typically stored at room temperature . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Scientific Research Applications
Chemical Synthesis
“2-(Methanesulfinylmethyl)aniline” is used in chemical synthesis . It’s a compound with a molecular weight of 169.25 and a melting point between 94-99°C .
Methylation of Anilines
This compound has been used in the methylation of anilines . In a study, cyclometalated ruthenium complexes were used to effectively methylate anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Pharmaceutical Testing
“2-(Methanesulfinylmethyl)aniline” is used for pharmaceutical testing . High-quality reference standards are required for accurate results in pharmaceutical testing .
Safety and Hazards
“2-(Methanesulfinylmethyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(methylsulfinylmethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXKLGNKWYFGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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